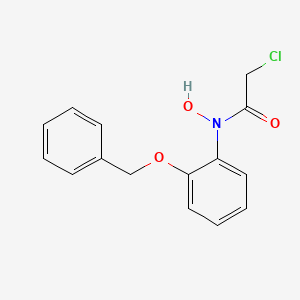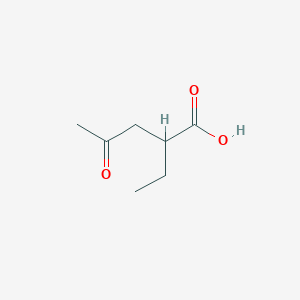
2,3-Bis(acetylsulfanyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(acetylsulfanyl)butanedioic acid is a chemical compound with the molecular formula C8H10O6S2 It is known for its unique structure, which includes two acetylsulfanyl groups attached to a butanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid typically involves the reaction of ethyl xanthate with 2,3-dibromosuccinic acid. This reaction produces 2,3-diethyl xanthate-1,4-succinic acid, which is then hydrolyzed to yield 2,3-dimercaptosuccinate. The final step involves acidifying the 2,3-dimercaptosuccinate solution to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2,3-Bis(acetylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups to thiol groups.
Substitution: The acetylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
2,3-Bis(acetylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s thiol groups make it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties
作用機序
The mechanism of action of 2,3-Bis(acetylsulfanyl)butanedioic acid involves its ability to participate in redox reactions. The acetylsulfanyl groups can undergo oxidation and reduction, making the compound a versatile reagent in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .
類似化合物との比較
Similar Compounds
2,3-Dimercaptosuccinic acid: Similar structure but with thiol groups instead of acetylsulfanyl groups.
2,3-Diacetylmercaptobernsteinsaeure: Another derivative with similar functional groups.
Uniqueness
2,3-Bis(acetylsulfanyl)butanedioic acid is unique due to its acetylsulfanyl groups, which provide distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
特性
CAS番号 |
17660-55-8 |
|---|---|
分子式 |
C8H10O6S2 |
分子量 |
266.3 g/mol |
IUPAC名 |
2,3-bis(acetylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
IGEPXHZQIGLLRI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


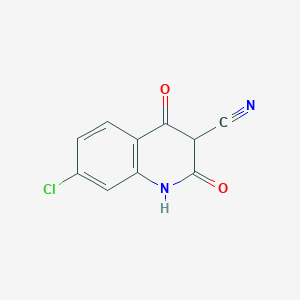
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
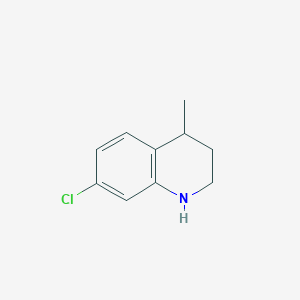
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
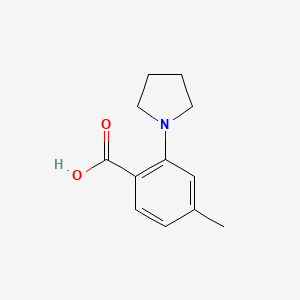

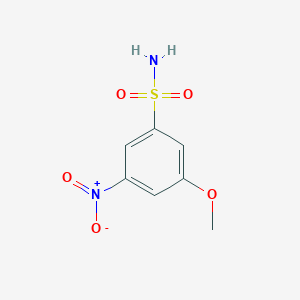
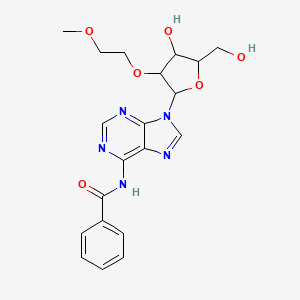
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
